molecular formula C8H6Br2O B086434 2,2-Dibromo-1-phenylethanone CAS No. 13665-04-8

2,2-Dibromo-1-phenylethanone

Cat. No. B086434
CAS RN: 13665-04-8
M. Wt: 277.94 g/mol
InChI Key: ZHAORBUAOPBIBP-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-phenylethanone, also known as DBPE, is a chemical compound that belongs to the family of α-bromo ketones. It is a white crystalline solid that is widely used in scientific research applications. The compound has a molecular formula of C8H6Br2O and a molecular weight of 295.95 g/mol.

Scientific Research Applications

  • Synthesis of Thiazoles/Selenazoles : 2,2-Dibromo-1-phenylethanone plays a role in the one-pot synthesis of thiazoles/selenazoles, with the reaction catalyzed by β-cyclodextrin in aqueous medium, resulting in good yields (Madhav et al., 2012).

  • Bromination of 1-Arylethanones : The compound is obtained by bromination of 1-arylethanones using the H2O2-HBr system. This reaction replaces hydrogen atoms in the methyl group with bromine and can also lead to bromination of the aromatic ring (Terent’ev et al., 2006).

  • Interaction with Water Molecules : Studies on the interaction between 1-phenylethanone and water molecules show that 1-phenylethanone reduces the diffusion coefficient of water molecules, which can impact the insulating ability of materials (Iwata, 2017).

  • Selective Hydrogenation Processes : 1-Phenylethanol, derived from 2,2-Dibromo-1-phenylethanone, is used in pharmaceuticals and food additives. Its selective synthesis is studied using supercritical CO2 as a solvent (More & Yadav, 2018).

  • Polymer Synthesis : 2,2-Dibromo-1-phenylethanone is used in polymer synthesis, particularly in the synthesis and characterization of poly(p-phenylene)-graft-poly(ε-caprolactone) copolymers (Yurteri et al., 2004).

  • Regioselectivity in Drug Creation : The compound is involved in confirming the structure of synthesized compounds, crucial in drug creation. It is particularly noted in the study of 2-R-imino-1,3-thiazoline derivatives (Perekhoda et al., 2017).

  • Biochemical Applications : 2,2-Dibromo-1-phenylethanone finds application in biochemical research, as seen in studies on bioreduction of α-chloroacetophenone by marine fungi (Rocha et al., 2009).

  • Molecular Structure Studies : The compound's structure and conformation have been studied using techniques like gas-phase electron diffraction, providing insights into molecular geometry (Aarset & Hagen, 2005).

properties

IUPAC Name

2,2-dibromo-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAORBUAOPBIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341029
Record name 2,2-Dibromo-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-1-phenylethanone

CAS RN

13665-04-8
Record name 2,2-Dibromo-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common applications of 2,2-dibromoacetophenone in organic synthesis?

A1: 2,2-Dibromoacetophenone serves as a versatile reagent in organic synthesis. It is primarily utilized in the synthesis of heterocyclic compounds like thiazoles and selenazoles. [] Additionally, it acts as a precursor in the preparation of α-acetoxyacetophenones through silver acetate-mediated reactions. []

Q2: Can you describe a specific synthetic application of 2,2-dibromoacetophenone and the reaction conditions?

A2: One notable application involves using 2,2-dibromoacetophenone in the synthesis of dihydro-β-carboline derivatives. This method utilizes oxidative amidation followed by a Bischler–Napieralski reaction with tryptamine as the other key starting material. [] This approach offers a novel route to access this class of biologically relevant compounds.

Q3: How does 2,2-dibromoacetophenone react with manganese(III) acetate?

A3: The reaction of 2,2-dibromoacetophenone with manganese(III) acetate leads to the formation of various products, including 2,3-dihalo-1,4-diphenyl-1,4-butanediones, 1,4-diphenyl-2-halo-2-butene-1,4-diones, and 2,3-dihalo-2-butene-1,4-diones. Interestingly, this reaction can also yield 2,2-dibromoacetophenone itself. []

Q4: Are there any reported methods for dehalogenation of 2,2-dibromoacetophenone?

A4: Yes, 2,2-dibromoacetophenone can be efficiently debrominated to acetophenone using zinc and ammonium chloride in ethanol under microwave irradiation. This rapid method provides a convenient approach for removing the bromine atoms. []

Q5: Beyond its use in heterocycle synthesis, are there other reported reactions involving 2,2-dibromoacetophenone?

A5: Yes, 2,2-dibromoacetophenone participates in copper-mediated aroylation reactions with 2-formylphenols and 2-acetylphenols. This method, utilizing a directing group strategy, offers a new approach for the synthesis of aryl esters. []

Q6: What is known about the electrochemical reduction of 2,2-dibromoacetophenone?

A6: While detailed information is limited, studies have explored the electrochemical reduction of 2,2-dibromoacetophenone. [] This research likely investigates the reduction mechanisms and potential products formed under electrochemical conditions.

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